2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione

Anticancer Structure-Activity Relationship Colorectal Cancer

This O-prenylated lawsone ether (compound 9b) is the definitive tool for NQO1-mediated bioreductive activation studies. It displays an ~8-fold selectivity ratio (NQO1 IC₅₀ 3.1 µM vs. CPR 25 µM), rivaling β-lapachone as a reference substrate. The compound exhibits colon- and liver-cancer-selective cytotoxicity (SW480 IC₅₀ 20.72 µM; HepG2 35.56 µM) while sparing HT-29, HL60, and MCF-7 (>50 µM). With a cLogP of 3.34, it occupies the optimal lipophilicity window—active yet not excessively hydrophobic. Pair with its C-prenyl isomer lapachol (9a) for definitive O- vs. C-prenylation SAR studies.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 42164-69-2
Cat. No. B3052526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione
CAS42164-69-2
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC(=O)C2=CC=CC=C2C1=O)C
InChIInChI=1S/C15H14O3/c1-10(2)7-8-18-14-9-13(16)11-5-3-4-6-12(11)15(14)17/h3-7,9H,8H2,1-2H3
InChIKeyXFZFQASPBARVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione (CAS 42164-69-2): Chemical Identity and Procurement-Relevant Profile


2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione (CAS 42164-69-2) is a synthetic O-prenylated 1,4-naphthoquinone derivative with molecular formula C₁₅H₁₄O₃ and molecular weight 242.27 g/mol [1]. It is the 2-O-(3-methylbut-2-en-1-yl) ether of lawsone (2-hydroxy-1,4-naphthoquinone) and is formally distinguishable from the naturally occurring C-prenylated positional isomer lapachol (2-hydroxy-3-prenyl-1,4-naphthoquinone) [2]. The compound has been evaluated as a substrate for the two-electron oxidoreductase NQO1 and the one-electron reductase CPR, and its anticancer activity has been profiled across a panel of human cancer cell lines [3].

Why 2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione Cannot Be Replaced by Generic Naphthoquinones


Interchanging 2-[(3-methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione with other 1,4-naphthoquinones without considering the O- versus C-prenylation mode, chain-length dependence, and redox-enzyme substrate selectivity leads to quantitatively different biological outcomes. The parent compound lawsone (2-hydroxy-1,4-naphthoquinone) is essentially inactive (IC₅₀ >100 µM) against the same colon and liver cancer lines where the O-prenyl ether 9b shows measurable activity (IC₅₀ 20.72–35.56 µM) [1]. Conversely, the extended farnesyl analog 11a is far more potent (IC₅₀ 1.99 µM on HT-29) but operates at a cLogP of 6.82 versus 3.34 for the prenyl ether, which alters membrane partitioning, bioavailability, and off-target profile [1]. The C-prenyl isomer lapachol (9a) is substantially less active than the O-prenyl ether against SW480 and HepG2 cells [1]. Furthermore, the compound's preferential reduction by NQO1 (IC₅₀ 3.1 µM) over CPR (IC₅₀ 25 µM) confers a selectivity ratio of ~8-fold, a property not shared uniformly across the naphthoquinone class and critical for bioreductive anticancer strategies [2].

Quantitative Head-to-Head Evidence: 2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione vs. Closest Analogs


O-Prenyl Ether vs. C-Prenyl Lapachol: Superior Activity Against Colon and Liver Cancer Lines

In a 2015 head-to-head cytotoxicity screen of 31 naphthoquinone derivatives against five human cancer lines, the O-prenyl ether 9b (target compound) demonstrated significantly greater potency than its C-prenyl positional isomer 9a (lapachol) against SW480 colon adenocarcinoma and HepG2 hepatocellular carcinoma cells. At the 48-h MTT assay endpoint, 9b yielded IC₅₀ values of 20.72 µM and 35.56 µM, respectively, while 9a was essentially inactive (IC₅₀ >100 µM and 74.18 µM) [1]. The difference in substitution mode (O-alkylation at C-2 vs. C-alkylation at C-3) thus produces a >4.8-fold improvement in SW480 potency and a >2.1-fold improvement in HepG2 potency, despite similar cLogP values (3.34 vs. 3.70) [1].

Anticancer Structure-Activity Relationship Colorectal Cancer

Prenyl vs. Farnesyl Chain Length: Intermediate Potency with a Differentiated cLogP Window

Within the same 2015 study, the prenyl ether 9b occupied a distinct intermediate position in the chain-length–activity relationship. The farnesyl derivative 11a (C₁₅ side chain) was the most potent compound overall (HT-29 IC₅₀ = 1.99 µM; SW480 IC₅₀ = 2.02 µM), but its cLogP of 6.82 far exceeds the generally accepted drug-like range (cLogP <5) [1]. In contrast, 9b (cLogP 3.34) retains measurable activity against SW480 (20.72 µM) and HepG2 (35.56 µM) while remaining within favorable physicochemical space [1]. Shorter-chain analogs 5a and 5b (methyl and ethyl O-alkyl) showed no meaningful activity against HepG2 or SW480 (IC₅₀ >94–100 µM and 3.32–4.23 µM, respectively), confirming that the prenyl (C₅) chain represents a critical minimum for activity emergence [1].

Lipophilicity Chain-Length Optimization Drug-Likeness

NQO1 vs. CPR Substrate Selectivity: Differentiated Bioreductive Activation Profile

The target compound was profiled as a substrate for the two-electron reductase NQO1 (NAD(P)H:quinone oxidoreductase 1) and the one-electron reductase CPR (NADPH–cytochrome P450 reductase) in human cancer cell lines. In A549 lung cancer cells, 9b displayed an NQO1-mediated IC₅₀ of 3.1 µM, whereas CPR-mediated reduction in L02 hepatocytes yielded an IC₅₀ of 25 µM, giving an NQO1/CPR selectivity ratio of approximately 8.1 [1]. This selectivity profile is meaningful because NQO1 is often overexpressed in solid tumors relative to normal tissues, and selective NQO1 substrates are sought for tumor-selective bioreductive activation [2]. By comparison, β-lapachone—a well-studied NQO1 substrate—showed an NQO1 IC₅₀ of 3.0 µM in the same assay format, indicating that 9b achieves comparable NQO1 engagement [1].

Bioreductive Prodrugs NQO1 Selectivity Quinone Redox Cycling

Selective Activity Profile Across Cancer Histotypes vs. Broad-Spectrum Naphthoquinones

Unlike plumbagin, which is broadly cytotoxic across all five tested lines (HT-29 IC₅₀ 3.67 µM; SW480 2.19 µM; HepG2 2.32 µM; HL60 5.90 µM; MCF-7 20.89 µM), compound 9b exhibits a narrower activity spectrum: active against SW480 (20.72 µM) and HepG2 (35.56 µM) but essentially inactive against HT-29, HL60, and MCF-7 (IC₅₀ >50 µM) [1]. This contrasts with the C-prenyl isomer 9a, which is inactive against all lines except HepG2 (74.18 µM) [1]. The differential sensitivity pattern suggests that the O-prenyl ether engages cell-type-specific susceptibility factors distinct from those exploited by the broad-spectrum natural naphthoquinones, offering a more targeted therapeutic window for colon and liver cancer indications [1].

Tumor-Type Selectivity Colon Cancer Precision Oncology

Distinct Synthetic Provenance: O-Prenylation of Lawsone vs. C-Prenylation Routes

The target compound 9b is prepared via O-alkylation of lawsone (2-hydroxy-1,4-naphthoquinone) with 3,3-dimethylallyl bromide, yielding the 2-O-prenyl ether as a minor product (4.8% yield) alongside the major C-alkylated product 9a (lapachol, 58.2% yield) [1]. This synthetic divergence means that 9b is not obtainable from natural sources in meaningful quantity; commercial procurement of the pure O-prenyl isomer requires a synthesis and chromatographic separation step that is documented with full characterization (¹H-NMR, ¹³C-NMR, HRMS) [1]. The compound's melting point (158.0–159.6 °C) and distinct spectroscopic signature provide unambiguous identity confirmation, which is critical for researchers requiring a defined single isomer rather than a mixture of O- and C-prenylated products [1].

Synthetic Chemistry O-Alkylation Chemical Procurement

Application Scenarios for 2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione Based on Quantitative Differentiation Evidence


Colon Adenocarcinoma (SW480) and Hepatocellular Carcinoma (HepG2) Selective Cytotoxicity Studies

Given that 9b shows IC₅₀ values of 20.72 µM (SW480) and 35.56 µM (HepG2) while sparing HT-29 (>50 µM), HL60 (>50 µM), and MCF-7 (>50 µM) [1], this compound is suited for mechanistic studies investigating colon- and liver-cancer-selective lethality. Researchers can use 9b as a tool compound to probe the molecular determinants of differential naphthoquinone sensitivity between colorectal adenocarcinoma subtypes (e.g., SW480 vs. HT-29).

NQO1-Dependent Bioreductive Prodrug Development and Redox Profiling

With an NQO1 IC₅₀ of 3.1 µM and an ~8-fold selectivity over CPR (25 µM) [1], 9b serves as a defined scaffold for studying NQO1-mediated bioreductive activation. It can be deployed in isogenic NQO1+/+ vs. NQO1−/− cell line experiments to validate target engagement, or as a reference compound in screening campaigns for novel NQO1 substrates with improved selectivity ratios. Its activity is comparable to β-lapachone (NQO1 IC₅₀ 3.0 µM) in the same assay platform [2].

Structure-Activity Relationship (SAR) Studies on O- vs. C-Prenylation Topology

The paired availability of 9b (O-prenyl ether) and 9a (C-prenyl lapachol) from the same synthetic sequence [1] enables direct comparative SAR studies. The >4.8-fold activity difference against SW480 cells, despite a ΔcLogP of only −0.36, provides a clean experimental system to isolate the contribution of the prenyl attachment mode (ether oxygen vs. direct C–C bond) to cytotoxicity, redox potential, and protein target engagement.

Lipophilicity-Dependent Cellular Uptake and Membrane Partitioning Studies

Occupying a cLogP of 3.34, 9b sits at the threshold between the essentially inactive short-chain analogs (5a, 5b; cLogP 1.78–2.19) and the highly potent but overly lipophilic farnesyl derivative 11a (cLogP 6.82) [1]. This intermediate position makes 9b an ideal probe for studying how incremental changes in naphthoquinone lipophilicity govern cellular uptake, intracellular distribution, and P-glycoprotein-mediated efflux in colon and liver cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.